molecular formula C10H17NO4 B1461759 Methyl 1-Boc-azetidine-3-carboxylate CAS No. 610791-05-4

Methyl 1-Boc-azetidine-3-carboxylate

Cat. No.: B1461759
CAS No.: 610791-05-4
M. Wt: 215.25 g/mol
InChI Key: SECFRXGVLMVUPD-UHFFFAOYSA-N
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Description

Methyl 1-Boc-azetidine-3-carboxylate is a chemical compound widely used in organic synthesis, particularly in the field of medicinal chemistry. It is often employed as an intermediate and as a protecting group . The compound has the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol .

Scientific Research Applications

Safety and Hazards

The compound is classified as an irritant . It has a hazard class code of 22 .

Future Directions

The compound is used as a precursor in the synthesis of azaspiro [3.4]octanes . This suggests that it could have potential applications in the development of new synthetic methods and materials.

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis, especially in the field of medicine .

Mode of Action

1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can be readily functionalized via enolization at the 3-position in the presence of LDA . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

It is used as a building block in the synthesis of azaspiro[34]octanes , indicating that it may play a role in the synthesis of these compounds and potentially affect the pathways they are involved in.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate. For instance, it should be used in a well-ventilated environment to avoid inhaling its vapor or dust . Also, it should be stored in a tightly closed container in a dry and dark place .

Biochemical Analysis

Biochemical Properties

1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can be functionalized via enolization at the 3-position in the presence of lithium diisopropylamide (LDA), making it a valuable precursor in the synthesis of azaspiro compounds . The interactions between 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate and biomolecules are primarily based on its ability to form stable intermediates, which are crucial for the progression of biochemical reactions.

Cellular Effects

The effects of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can impact cell signaling by interacting with specific receptors or enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions. This binding interaction is often facilitated by the compound’s unique structure, which allows it to fit into the active sites of enzymes . Additionally, 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and metabolism. Toxicity studies have indicated that excessive doses of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized through enzymatic reactions, leading to the formation of intermediate compounds that participate in further biochemical processes . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The distribution pattern of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate is crucial for understanding its overall impact on cellular function and metabolism.

Subcellular Localization

1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the execution of its biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate involves several synthetic routes. One common method is the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate are more complex and involve large-scale synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which provide stability and reactivity in various chemical reactions. Its versatility as a protecting group and intermediate makes it valuable in synthetic chemistry .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-7(6-11)8(12)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECFRXGVLMVUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659657
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610791-05-4
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610791-05-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-(t-butoxycarbonyl)azetidine-3-carboxylic acid (2.03 g, 10.09 mmol) was dissolved in MeOH (10 ml) and DCM (10 mL) and then cooled to 0° C. A 2M solution of trimethylsilyldiazomethane in ether (7.57 ml, 15.1 mmol) was then added drop-wise over 5 minutes. The solution was stirred for 10 minutes at 0° C. and then warmed to room temperature over 30 minutes. The solution was concentrated under reduced pressure to remove volatiles to afford crude 119, which was used directly in the next step without further purification. 1H NMR: 1.44 (s, 9H), 3.35 (m, 1H), 3.75 (s, 3H), 4.10 (d, 4H, J=7.6 Hz).
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
7.57 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(t-butoxycarbonyl)azetidine-3-carboxylic acid (1-1) (AXL016917, 1000 mg, 4.97 mmol) was dissolved in MeOH (5 mL)/Toluene (20 mL) and then cooled to 0° C. TMSCHNN (trimethylsilyldiazomethane) (7.45 mmol) was then added drop-wise over 15 minutes with some bubbling observed. The color started clear and slowly turned yellow. The solution was stirred for 10 minutes at 0° C. and then warmed to room temperature over 30 minutes. The solution was then concentrated and pumped on to remove toluene to afford 1.055 g of 1-t-butyl 3-methyl azetidine-1,3-dicarboxylate (1-2) that was used directly in the next step without being purified (99% crude yield).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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